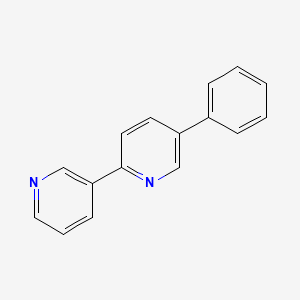

5-Phenyl-2,3'-bipyridine

Description

Significance of Bipyridine Derivatives in Contemporary Chemistry

Bipyridine derivatives are a class of organic compounds composed of two interconnected pyridine (B92270) rings. wikipedia.org Their importance in contemporary chemistry is vast and multifaceted, stemming from their versatile nature as ligands in coordination chemistry. mdpi.compreprints.org These compounds readily form stable complexes with a wide array of metal ions, a property that has been harnessed in numerous applications. preprints.orgdovepress.com

In the realm of catalysis, bipyridine-metal complexes are pivotal in facilitating a variety of organic transformations, often with high efficiency and selectivity. mdpi.compreprints.org They are also integral to the field of materials science, where they serve as building blocks for coordination polymers and metal-organic frameworks (MOFs). researchgate.netfrontiersin.org These materials exhibit unique electronic and photophysical properties, making them suitable for applications in sensors, solar cells, and organic light-emitting diodes (OLEDs). ontosight.aiiucr.orgnih.gov Furthermore, the interaction of bipyridine derivatives with biological systems has opened doors for their use in the development of therapeutic and diagnostic agents. dovepress.comontosight.ai

The synthesis of bipyridine derivatives has been a subject of extensive research, with various methods like Suzuki, Negishi, and Stille coupling reactions being employed to create a diverse library of these compounds. mdpi.compreprints.org The ability to functionalize the bipyridine core allows for the fine-tuning of their chemical and physical properties to suit specific applications. mdpi.com

Overview of 5-Phenyl-2,3'-bipyridine as a Key Scaffold

5-Phenyl-2,3'-bipyridine is a specific bipyridine derivative that features a phenyl group attached to the 5-position of one of the pyridine rings. This structural modification imparts unique properties to the molecule, making it a valuable scaffold in advanced chemical research. The presence of the phenyl group can influence the electronic properties, steric hindrance, and potential for π-π stacking interactions of the resulting metal complexes.

The synthesis of 5-Phenyl-2,3'-bipyridine and its derivatives can be achieved through established cross-coupling methodologies. For instance, the Kröhnke reaction has been utilized to prepare a series of substituted 2,2'-bipyridines, including 5-phenyl-2,2'-bipyridine (B116423). researchgate.net The ability to introduce substituents onto the phenyl ring or the bipyridine core provides a strategy for modulating the compound's characteristics.

In coordination chemistry, 5-Phenyl-2,3'-bipyridine acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two pyridine rings. Research has shown its ability to form complexes with various transition metals, including copper(I) and iridium(III). rsc.orgrsc.org These complexes often exhibit interesting photophysical and electrochemical properties.

Table 1: Selected Applications of 5-Phenyl-2,3'-bipyridine and its Derivatives

| Application Area | Specific Use | Reference |

| Organic Light-Emitting Diodes (OLEDs) | As a ligand in iridium(III) complexes for emissive layers. The resulting complexes can exhibit high quantum yields. | rsc.org |

| Luminescent Materials | Formation of luminescent copper(I) complexes. rsc.org | rsc.org |

| Fungicides | 5-Phenyl-2,2'-bipyridine has shown strong preventative and curative activity against certain plant diseases. | researchgate.net |

| Catalysis | As a ligand in rhenium complexes for the electrocatalytic reduction of CO2. | acs.org |

| Luminescent Probes | Used in the synthesis of ditopic ligands for the creation of fluorescent sensors for metal cations like Zn2+. | scispace.com |

Research Trajectories and Future Outlook

The unique properties of 5-Phenyl-2,3'-bipyridine position it as a promising platform for future research and development. The ability to tailor its structure through synthetic modifications opens up a vast chemical space to explore for novel applications.

One of the most promising research trajectories lies in the continued development of advanced materials. The use of 5-Phenyl-2,3'-bipyridine and its derivatives as ligands in OLEDs is an area of active investigation. rsc.orgchemenu.com Future work will likely focus on synthesizing new complexes with improved efficiency, stability, and color purity for next-generation displays and lighting. The design of novel coordination polymers and MOFs incorporating this scaffold could also lead to materials with enhanced catalytic activity or selective gas sorption properties. researchgate.netfrontiersin.org

In the field of catalysis, the exploration of 5-Phenyl-2,3'-bipyridine-metal complexes as catalysts for a wider range of organic transformations is a logical next step. chemrxiv.org The steric and electronic influence of the phenyl group could be exploited to achieve higher selectivity and activity in challenging reactions. Furthermore, their application in photoredox catalysis, where light is used to drive chemical reactions, is a burgeoning area with significant potential. chemrxiv.org

The development of new sensors and probes based on 5-Phenyl-2,3'-bipyridine is another exciting avenue. The demonstrated fluorescence response of its derivatives to metal ions suggests potential for creating highly sensitive and selective chemosensors for environmental monitoring or biological imaging. scispace.com

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-8-9-16(18-12-14)15-7-4-10-17-11-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLRCXFTSQZNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467626 | |

| Record name | 5-PHENYL-2,3'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340026-73-5 | |

| Record name | 5-PHENYL-2,3'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 2,3 Bipyridine and Its Derivatives

Established Cross-Coupling Approaches

Cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. Several palladium-catalyzed methods have been successfully employed for the synthesis of bipyridine structures. orgsyn.org

The Suzuki-Miyaura coupling is one of the most widely used methods for C(sp2)–C(sp2) bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is highly valued for its mild conditions, commercial availability of reagents, and tolerance to a wide range of functional groups. beilstein-journals.org

The synthesis of phenyl-substituted bipyridines via this protocol typically involves the coupling of a pyridyl boronic acid or ester with a bromopyridine, or a phenylboronic acid with a bromo-bipyridine. Key components of the reaction include a palladium catalyst, a base, and a suitable solvent system.

General Reaction Scheme:

Aryl Halide + Arylboronic Acid --(Pd Catalyst, Base)--> Biaryl

Common catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) with various phosphine (B1218219) ligands. libretexts.orgmdpi.com The choice of base is crucial, with inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) being frequently used. mdpi.com The final products are typically obtained in good yields after purification. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type | Ref |

|---|---|---|---|---|---|---|

| Pyridyl Halide | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Phenyl-substituted Pyridine (B92270) | mdpi.comlakeheadu.ca |

| 3-Pyridineboronic pinacol (B44631) ester | Pyridyl Halide | Cyclopalladated ferrocenylimine | K₃PO₄ | Dioxane | 3,X'-Bipyridine | mdpi.com |

| 2-Bromopyridine | 2-Pyridineboronic acid N-phenyldiethanolamine ester | PdCl₂(PPh₃)₂ | K₃PO₄ | Toluene | 2,2'-Bipyridine (B1663995) | preprints.org |

| 4-Iodoisatin | Arylboronic Acids | Pd(PPh₃)₄ | NaHCO₃ | DME/H₂O | 4-Aryl-isatin | mdpi.com |

Negishi coupling provides a powerful alternative for synthesizing bipyridines, particularly when other methods may be less effective. orgsyn.org This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org It is noted for its high yields, mild reaction conditions, and excellent tolerance for various functional groups. orgsyn.orgorgsyn.org

The organozinc reagents, typically pyridyl zinc halides, can be prepared through transmetallation with pyridyl lithium or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.org These reagents are then coupled with another halo-pyridine or halo-phenyl compound. Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are commonly employed. wikipedia.org

General Reaction Scheme:

Aryl Halide + Aryl-Zn-X --(Pd or Ni Catalyst)--> Biaryl

This method has been successfully applied to the synthesis of various unsymmetrical 2,2'-bipyridines from 2-bromopyridine. wikipedia.org The reactivity of halides in Negishi coupling generally follows the order I > Br > Cl, with bromides being the most commonly used substrates. orgsyn.org

Table 2: Negishi Coupling for Bipyridine Synthesis

| Organozinc Reagent | Halide Partner | Catalyst | Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| 2-Pyridylzinc bromide | 2-Bromopyridine | Pd/Al₂O₃ | THF | 2,2'-Bipyridine | mdpi.com |

| o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | THF | Biphenyl (B1667301) | wikipedia.org |

| Pyridylzinc halide | 2-Halopyridine | Pd(dba)₂/XPhos | THF | 2,2'-Bipyridine | mdpi.com |

Stille coupling utilizes organotin compounds (organostannanes) to couple with organic halides, catalyzed by palladium. mdpi.com This method is highly effective and can proceed in cases where Suzuki coupling might fail. researchgate.net It has been used to prepare various 2,2'-bipyridines and terpyridines. mdpi.com

The reaction typically involves a stannylpyridine and a bromopyridine in the presence of a catalyst such as PdCl₂(PPh₃)₂. mdpi.com Additives like copper(I) iodide (CuI) can sometimes enhance the reaction yield. mdpi.com A significant drawback of the Stille reaction is the high toxicity of the organotin reagents, which requires careful handling and purification procedures to remove tin byproducts. researchgate.net Despite this, it remains a valuable tool for the synthesis of complex bipyridine structures, including the stepwise functionalization of substrates like 5,5'-dibromo-2,2'-bipyridine. nih.gov

General Reaction Scheme:

Aryl Halide + Aryl-Sn(Alkyl)₃ --(Pd Catalyst)--> Biaryl

Table 3: Stille Coupling for Bipyridine Synthesis

| Organotin Reagent | Halide Partner | Catalyst | Additive/Base | Product Type | Ref |

|---|---|---|---|---|---|

| 3- or 2-Stannylpyridines | Bromopyridines | Cyclopalladated ferrocenylimine | CuI / CsF | Bipyridine | mdpi.comresearchgate.net |

| Stannylated Pyridines | Bromopyridines | PdCl₂(PPh₃)₂ | - | Bipyridine | mdpi.com |

| Aryl Stannane | Aryl Halide | Pd(PPh₃)₄ | - | Biaryl | rsc.org |

Homocoupling reactions are primarily used to synthesize symmetrical bipyridines. mdpi.com While not directly applicable for an asymmetrical target like 5-Phenyl-2,3'-bipyridine, they are a foundational strategy in bipyridine chemistry.

The Wurtz reaction involves reacting organic halides with sodium metal to form a new C-C bond. mdpi.com This method can be used to produce symmetrical bipyridines from halopyridines. mdpi.com

The Ullmann reaction traditionally uses copper to promote the coupling of aryl halides. More modern procedures often use palladium catalysts in conjunction with stoichiometric copper powder or other bimetallic systems. mdpi.com These reactions can efficiently produce symmetrical bipyridines from bromopyridines. mdpi.com Comparative studies have shown that homocoupling can be a more efficient route for desired symmetrical adducts than cross-coupling, depending on the substrate and catalyst. nova.edu

Advanced and Specialized Synthetic Routes

Beyond standard cross-coupling, other named reactions provide strategic access to complex pyridine and bipyridine cores.

The Kröhnke pyridine synthesis is a versatile method for generating highly functionalized and polysubstituted pyridines. wikipedia.org The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate. wikipedia.orgchem-station.com

The process begins with the formation of a 1,5-dicarbonyl intermediate through a Michael-type addition. acs.org This intermediate then undergoes cyclization and dehydration with ammonia, followed by the elimination of the pyridinium (B92312) group to achieve aromatization. wikipedia.org A key advantage of the Kröhnke synthesis is that it does not require a separate oxidation step to form the aromatic pyridine ring, unlike the Hantzsch synthesis. acs.org This methodology has been adapted for the synthesis of a wide range of di-, tri-, and tetra-arylpyridine derivatives, including bipyridines. wikipedia.orgchem-station.comacs.org

General Reaction Scheme:

α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl compound --(Ammonium Acetate)--> Substituted Pyridine

This reaction is particularly useful for combinatorial chemistry applications, allowing for three points of diversity to be independently varied to create libraries of pyridine derivatives. acs.org

Alkylation Strategies for Bipyridine Cores

Alkylation of pyridine rings is a fundamental strategy for the functionalization of bipyridine cores. While specific examples for the direct alkylation of 5-Phenyl-2,3'-bipyridine are not extensively documented in the reviewed literature, general methodologies for pyridine alkylation are well-established and can be applied to bipyridine systems. These strategies often focus on the regioselective introduction of alkyl groups at the C2 or C4 positions of the pyridine ring.

One notable strategy involves the use of alkyllithium reagents in combination with 1,1-diborylalkanes. The regioselectivity of the alkylation is dependent on the structure of the alkyllithium clusters, with tetrameric clusters favoring C4-alkylation and dimeric clusters promoting C2-alkylation. This method has a broad substrate scope and allows for the sequential installation of different alkyl groups.

Another approach is the Rh(I)-catalyzed alkylation of pyridines and quinolines via C-H bond activation. This method is particularly effective for heterocycles containing a single nitrogen atom and can be performed with catalyst loadings as low as 1% Rh. The reaction requires substitution ortho to the ring nitrogen for efficient alkylation, which is consistent with the involvement of a Rh-carbene intermediate.

For imidazopyridine systems, N-alkylation has been demonstrated to occur on the nitrogen atoms of the pyridine ring in the presence of a base like anhydrous potassium carbonate in dimethylformamide (DMF). The regioselectivity of these reactions can be determined using 2D-NOESY experiments. rsc.org

While these methods provide a toolbox for the alkylation of pyridine-containing molecules, their direct application to 5-Phenyl-2,3'-bipyridine would require empirical optimization to control regioselectivity and yield.

Nucleophilic Substitution of Hydrogen (SN_H) and Aza-Diels–Alder Reactions for Polyarene Modifications

The modification of bipyridine scaffolds with polyaromatic hydrocarbons can be achieved through various synthetic routes, including nucleophilic aromatic substitution of hydrogen (SNA_H) and aza-Diels–Alder reactions.

Nucleophilic Aromatic Substitution of Hydrogen (SNA_H): Direct SNA_H reactions on unactivated arenes are challenging due to the poor leaving group ability of the hydride ion. However, transition metal mediation can facilitate this transformation. For instance, a ruthenium complex with a chelating tBuPN ligand has been shown to mediate the SNA_H on benzene. The reaction proceeds through the reversible addition of a nucleophile to the arene, followed by an intramolecular hydride migration from the metal-stabilized intermediate to the metal center. wikipedia.org While this demonstrates the feasibility of SNA_H, its application to the polyarene modification of 5-Phenyl-2,3'-bipyridine has not been specifically reported. More commonly, nucleophilic aromatic substitution (SNAr) reactions are employed, where a leaving group other than hydride is displaced.

Aza-Diels–Alder Reactions: The aza-Diels–Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings and can be used to construct bipyridine skeletons or to annulate new rings onto existing ones. wikipedia.orgnih.gov This reaction involves a [4+2] cycloaddition between an aza-diene and a dienophile, or a diene and an aza-dienophile (e.g., an imine). wikipedia.org

A relevant example is the synthesis of α-(N-biphenyl)-substituted 2,2′-bipyridines. rsc.org This multi-step synthesis starts with the ipso-nucleophilic aromatic substitution of a cyano group on a 1,2,4-triazine (B1199460), followed by an aza-Diels–Alder reaction with a dienophile like 1-morpholinocyclopentene. The resulting cyclopentane-fused 2,2′-bipyridine can then be further modified, for instance, via a Suzuki cross-coupling reaction to introduce additional aryl groups. rsc.org This strategy highlights the potential of combining nucleophilic substitution and cycloaddition reactions for the synthesis of polyarene-modified bipyridines.

| Reaction Type | Description | Relevance to Polyarene Modification |

| SNAH | Direct displacement of a hydrogen atom on an aromatic ring by a nucleophile, often mediated by a transition metal. wikipedia.org | Potentially allows for the direct attachment of polyaromatic nucleophiles to the bipyridine core. |

| Aza-Diels–Alder | A [4+2] cycloaddition reaction involving a nitrogen atom in either the diene or dienophile component. wikipedia.orgnih.gov | Can be used to construct the bipyridine skeleton with pre-installed polyaromatic substituents or to fuse polyaromatic rings onto the bipyridine structure. |

| ipso-Nucleophilic Aromatic Substitution | Substitution of a substituent other than hydrogen at a specific position on an aromatic ring. rsc.org | Can be a key step in preparing precursors for subsequent aza-Diels-Alder reactions to build polyarene-modified bipyridines. rsc.org |

Hydrothermal Synthesis Techniques for Coordination Compounds

Hydrothermal synthesis is a widely employed technique for the preparation of crystalline coordination compounds, including metal-organic frameworks (MOFs) and coordination polymers. ias.ac.in This method involves reacting metal salts and organic ligands in water or another solvent at elevated temperatures (typically >100 °C) and pressures in a sealed container, such as a Teflon-lined autoclave.

The use of bipyridine ligands in hydrothermal synthesis is common due to their excellent chelating properties. For instance, 2,2'-bipyridine and 4,4'-bipyridine (B149096) have been used as ancillary N-donor ligands in the hydrothermal assembly of coordination polymers with metal ions like Cd(II), Ni(II), Zn(II), and Co(II). ias.ac.in These reactions often employ multicarboxylate ligands as the primary building blocks, with the bipyridine ligands acting as crystallization mediators or linkers, influencing the final structure and dimensionality of the resulting coordination compound. ias.ac.in

While specific examples of the use of 5-Phenyl-2,3'-bipyridine in hydrothermal synthesis were not found in the reviewed literature, the general principles of this technique are applicable. The phenyl substituent on the bipyridine core could introduce interesting steric and electronic effects, potentially leading to novel coordination architectures with unique physical and chemical properties. The conditions for such a synthesis would need to be optimized, including the choice of metal salt, solvent, temperature, and reaction time.

Synthesis of Functionalized and Analogous Bipyridines

Polyarene-Modified 5-Phenyl-2,2'-bipyridines

The synthesis of polyarene-modified bipyridines is of significant interest for the development of new materials with tailored photophysical properties. One effective strategy for creating such compounds is demonstrated in the synthesis of α-(N-biphenyl)-substituted 2,2′-bipyridines. rsc.org

This synthetic route employs a combination of reactions:

ipso-Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of a 5-cyano-1,2,4-triazine with a [1,1′-biphenyl]-amine. In a solvent-free reaction, the amino group of the biphenyl displaces the cyano group on the triazine ring to form an N-(biphenyl)-1,2,4-triazine. rsc.org

Aza-Diels–Alder Reaction: The resulting C5-amino-substituted 1,2,4-triazine then undergoes an aza-Diels–Alder reaction with a suitable dienophile, such as 1-morpholinocyclopentene. This cycloaddition leads to the formation of a cyclopentane-fused 2,2′-bipyridine. rsc.org

Suzuki Cross-Coupling: To further extend the polyaromatic system, a Suzuki cross-coupling reaction can be performed. This involves coupling the bipyridine derivative with an appropriate arylboronic acid in the presence of a palladium catalyst. The choice of solvent system is crucial for the success of this step, with a THF:water mixture proving effective. rsc.org

This modular approach allows for the introduction of various polyaromatic moieties onto the bipyridine scaffold, enabling the fine-tuning of the electronic and photophysical properties of the final molecules.

5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine Analogues

A series of 5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues have been synthesized and evaluated as potential antagonists of nicotinic acetylcholine (B1216132) receptors. The synthetic strategy for these compounds relies on successive Suzuki couplings to build the core bipyridine structure.

The key steps in the synthesis are as follows:

First Suzuki Coupling: A suitably functionalized pyridine starting monomer is first coupled with a phenylboronic acid derivative to introduce the phenyl group at the 5-position of one of the pyridine rings.

Second Suzuki Coupling: The resulting phenylpyridine derivative then undergoes a second Suzuki coupling with a pyridylboronic acid or ester to form the 3,3'-bipyridine (B1266100) linkage.

Modifications of the Flanking Pyridyl Ring: Subsequent chemical modifications are then carried out on the second pyridine ring to introduce the desired functional groups and to form the 1,2,5,6-tetrahydropyridine ring.

This synthetic approach provides a versatile route to a range of analogues with different substitution patterns on the phenyl and pyridine rings, allowing for the exploration of structure-activity relationships.

| Compound | Synthetic Strategy | Key Reactions |

| 5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridines | Stepwise construction of the bipyridine core followed by modification of one of the pyridine rings. | Successive Suzuki couplings, functional group manipulations. |

Diethylenetriaminetetraacetic Acid (DTTA)-Appended Bipyridines

DTTA-appended bipyridines are of interest as ligands for lanthanide cations, with potential applications in bioimaging and diagnostics. The synthesis of these complex molecules has been achieved for 5-phenyl-2,2'-bipyridine (B116423) derivatives.

An improved method for the synthesis of the DTTA tert-butyl ester has been developed, which is a key precursor. The general synthetic strategy involves several steps:

"1,2,4-Triazine" Methodology: The bipyridine core can be constructed using the "1,2,4-triazine" methodology, which involves an aza-Diels-Alder reaction.

Functionalization of the Bipyridine Core: The 5-phenyl-2,2'-bipyridine core is then functionalized, for example, by introducing a halomethyl group at the 6'-position. This is achieved by reduction of an ester group to an alcohol, followed by reaction with a halogenating agent like PBr3.

Alkylation of DTTA Ester: The halomethylated bipyridine is then used to alkylate the tert-butyl ester of DTTA. An improved procedure for this alkylation step utilizes the Finkelstein reaction, which has been shown to increase the yield of the target product.

Deprotection: The final step involves the cleavage of the tert-butyl ester groups to yield the free DTTA-appended bipyridine ligand.

Coordination Chemistry and Metal Complexes of 5 Phenyl 2,3 Bipyridine

Ligand Design Principles and Coordination Modes

The design of 5-Phenyl-2,3'-bipyridine as a ligand is centered on the electron-donating nitrogen atoms within its bipyridine framework and the stereochemical impact of its phenyl group.

Bipyridine ligands are renowned for their ability to form stable chelate rings with metal ions through the nitrogen atoms of their pyridine (B92270) rings. In ligands like 5-Phenyl-2,3'-bipyridine, the two nitrogen atoms act as a bidentate N,N'-donor set, coordinating to a single metal center. This chelation is a common feature in the coordination chemistry of transition metals. For instance, in copper(I) complexes with the related 5-phenyl-2,2'-bipyridine (B116423) ligand, the copper ion is coordinated by the two nitrogen atoms from the bipyridine scaffold. iucr.orgnih.govrsc.orgresearchgate.net Similarly, rhodium(III) and ruthenium(II) complexes often feature 2,2'-bipyridine (B1663995) (bpy) as an N,N-chelated ligand. nih.govnih.gov The formation of these five-membered chelate rings enhances the thermodynamic stability of the resulting metal complexes.

Synthesis and Structural Elucidation of Metal Complexes

The coordination of 5-Phenyl-2,3'-bipyridine to various metal centers has led to the synthesis of novel complexes with interesting structural features, ranging from discrete molecules to extended polymeric structures.

Copper(I) has a strong affinity for nitrogen-donor ligands and often forms tetrahedral complexes. The reaction of 5-phenyl-2,2'-bipyridine with copper(I) salts can yield mononuclear heteroleptic complexes. rsc.orgresearchgate.netscispace.com For example, complexes such as [Cu(5-phenyl-2,2'-bipyridine)(PPh3)I] and [Cu(5-phenyl-2,2'-bipyridine)(PPh3)2]BF4 have been synthesized and structurally characterized, revealing a distorted tetrahedral coordination around the copper(I) center. rsc.orgresearchgate.net

Furthermore, under specific conditions, these ligands can act as building blocks for coordination polymers. A notable example is the hydrothermal synthesis of catena-Poly[[(5-phenyl-2,2'-bipyridine-κ²N,N')copper(I)]-μ-thiocyanido-κ²N:S]. iucr.orgnih.gov In this structure, Cu(I) ions are coordinated by the bipyridine ligand and bridged by thiocyanate (B1210189) anions, forming a one-dimensional zig-zag chain. iucr.orgnih.gov The Cu(I) ion displays a distorted tetrahedral geometry, coordinated by two nitrogen atoms from the bipyridine and the nitrogen and sulfur atoms from two different thiocyanate groups. iucr.orgnih.gov

Rhodium(III) and Gold(III) form stable, typically square planar or octahedral complexes. While specific complexes with 5-Phenyl-2,3'-bipyridine are not extensively documented in the provided search results, the chemistry of related ligands provides significant insight. Bipyridine ligands readily form complexes with Rh(III), such as [(Cp*)Rh(bpy)Cl]+, where 'bpy' is 2,2'-bipyridine. nih.gov The synthesis of Rh(III) complexes often involves the reaction of a rhodium precursor like RhCl₃ with the bipyridine ligand. bohrium.comscirp.org

Gold(III) also forms square planar complexes with bipyridine ligands, for example, [Au(N^N)Cl2][PF6]. rsc.org A significant aspect of the chemistry of both Rh(III) and Au(III) with ligands containing phenyl-pyridine frameworks is the potential for cyclometalation. bohrium.compsu.edumdpi.com This process involves the activation of a C-H bond on the phenyl ring, leading to the formation of a C-metal bond and creating a highly stable multidentate C^N^N coordination mode. nih.govacs.org Given its structure, 5-Phenyl-2,3'-bipyridine could potentially act as either a classic N,N'-chelating ligand or undergo cyclometalation to form terdentate complexes with rhodium(III) and gold(III).

In the context of metalloporphyrins, bipyridine ligands can adopt a different role. Zinc(II) porphyrins are typically four-coordinate with a square planar geometry, but they can readily accept one or two additional ligands in the axial positions to form five- or six-coordinate complexes. researchgate.netrsc.orgrsc.org Bipyridines, such as 4,4'-bipyridine (B149096), have been shown to act as axial ligands, coordinating to the zinc center of a meso-tetraphenylporphyrin (TPP) or meso-tetratolylporphyrin (TTP) core. researchgate.net This results in the formation of species like [Zn(TTP)(4,4'-bpy)]. researchgate.net In these structures, the zinc ion is five-coordinated. researchgate.net 5-Phenyl-2,3'-bipyridine, with its available nitrogen lone pairs, can similarly be expected to function as a monodentate axial ligand, coordinating through one of its nitrogen atoms to the zinc center of a metalloporphyrin. This interaction is crucial for constructing supramolecular assemblies and modifying the photophysical properties of the porphyrin system. researchgate.netrsc.org

Table of Mentioned Compounds

Cobalt(II), Nickel(II), and Copper(II) Mixed Ligand Systems

The coordination of 5-phenyl-2,3'-bipyridine with first-row transition metals such as Cobalt(II), Nickel(II), and Copper(II) often involves the formation of mixed ligand systems. In these systems, 5-phenyl-2,3'-bipyridine acts as a primary ligand, while other molecules or ions serve as auxiliary ligands, leading to complexes with varied geometries and electronic properties.

For instance, mixed ligand complexes of Co(II), Ni(II), and Cu(II) have been synthesized using a bipyridine-dicarboxylic acid derivative and a mercapto-oxadiazole, resulting in octahedral geometries. orientjchem.orgsemanticscholar.org While not directly involving 5-phenyl-2,3'-bipyridine, this work illustrates the common practice of forming mixed ligand systems with bipyridine-type ligands to achieve stable coordination compounds with specific characteristics. orientjchem.orgsemanticscholar.org In such complexes, the bipyridine ligand typically coordinates as a bidentate chelate through its nitrogen atoms. orientjchem.orgsemanticscholar.orgresearchgate.net The inclusion of different metal ions and auxiliary ligands allows for the tuning of the electronic and, consequently, the magnetic properties of the resulting complexes. acs.org

Table 1: Representative Mixed Ligand Complexes of Co(II), Ni(II), and Cu(II) with Bipyridine-type Ligands

| Metal Ion | Ancillary Ligands | Geometry | Reference |

|---|---|---|---|

| Cobalt(II) | 2,2'-bipyridine-3,3'-dicarboxylic acid, 2-Mercapto-5-phenyl-1,3,4-oxadiazole, Water | Octahedral | orientjchem.orgsemanticscholar.orgresearchgate.net |

| Nickel(II) | 2,2'-bipyridine-3,3'-dicarboxylic acid, 2-Mercapto-5-phenyl-1,3,4-oxadiazole, Water | Octahedral | orientjchem.orgsemanticscholar.orgresearchgate.net |

| Copper(II) | 2,2'-bipyridine-3,3'-dicarboxylic acid, 2-Mercapto-5-phenyl-1,3,4-oxadiazole, Water | Octahedral | orientjchem.orgsemanticscholar.orgresearchgate.net |

| Copper(II) | Anthracene-9-carboxylic acid, 2,2'-bipyridine | Tetranuclear | acs.org |

| Cobalt(II) | Anthracene-9-carboxylic acid, 1,10-phenanthroline, Water | Dinuclear | acs.org |

| Nickel(II) | Anthracene-9-carboxylic acid, 4,4'-bipyridine, Methanol | 1D Chain | acs.org |

Note: This table includes examples with related bipyridine ligands to illustrate the general principles of mixed ligand systems.

Lanthanide(III) Complexes (Europium, Terbium, Samarium, Dysprosium)

The coordination of 5-phenyl-2,3'-bipyridine and its derivatives with lanthanide(III) ions has garnered interest due to the potential for creating highly luminescent materials. mdpi.com The bipyridine moiety acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. mdpi.comresearchgate.net

Specifically, water-soluble complexes of Europium(III), Terbium(III), Samarium(III), and Dysprosium(III) have been synthesized using a ditopic ligand based on 5-phenyl-2,2'-bipyridine appended with a diethylenetriamine-N,N,N',N''-tetraacetate (DTTA) chelating unit. researchgate.netresearchgate.net The photophysical properties of these complexes reveal that the nature of the substituent on the bipyridine core influences the sensitization efficiency of the lanthanide luminescence. researchgate.net For example, an efficient sensitization of lanthanide luminescence is observed with certain substituted 2,2'-bipyridine ligands, leading to significant quantum yields for both Tb(III) and Eu(III) luminescence. researchgate.net The resulting complexes of europium, terbium, and dysprosium exhibit strong luminescence in the red, green, and yellow regions of the visible spectrum, respectively. mdpi.com

Table 2: Luminescent Properties of Lanthanide(III) Complexes with Bipyridine-based Ligands

| Lanthanide Ion | Ligand System | Emission Color | Key Feature | Reference |

|---|---|---|---|---|

| Europium(III) | 5-aryl-2,2'-bipyridine with DTTA residue | Red | Efficient sensitization by the bipyridine antenna | researchgate.net |

| Terbium(III) | 5-aryl-2,2'-bipyridine with DTTA residue | Green | High luminescence quantum yields observed | researchgate.net |

| Samarium(III) | 5-phenyl-2,2'-bipyridine with DTTA residue | Salmon Red | Antenna effect from the bipyridine ligand | researchgate.netresearchgate.net |

| Dysprosium(III) | 5-aryl-2,2'-bipyridine with DTTA residue | Yellow | Characteristic 4f-4f transitions | researchgate.netresearchgate.net |

Note: The specific bipyridine ligand in some examples is a derivative of 5-phenyl-2,3'-bipyridine.

Ruthenium(II) Polypyridyl Complexes

Ruthenium(II) polypyridyl complexes, particularly those incorporating bipyridine ligands, are extensively studied for their rich photophysical and electrochemical properties. nih.gov While direct synthesis with 5-phenyl-2,3'-bipyridine is a specific area of interest, the broader class of [Ru(bpy)₃]²⁺ derivatives provides a framework for understanding these systems. nih.gov The introduction of phenyl substituents on the bipyridine ligands can tune the electronic properties of the complex. ijcrt.org

For example, Ru(II) complexes with ligands such as 2-phenyl-imidazo[4,5-f] nih.govanalis.com.myphenanthroline, which has a similar electronic structure to phenyl-substituted bipyridines, have been shown to interact with DNA. rsc.org These complexes exhibit metal-to-ligand charge transfer (MLCT) bands in their electronic spectra and can display luminescence. acs.orgnih.gov The nature of the polypyridyl ligand plays a crucial role in the DNA binding affinity and potential anticancer activity of these complexes. ijcrt.orgnih.gov

Table 3: Characteristics of Ruthenium(II) Polypyridyl Complexes with Phenyl-Substituted Ligands

| Complex Type | Ligand Example | Key Property | Application | Reference |

|---|---|---|---|---|

| [Ru(A)₂(L)]²⁺ | A = bpy, L = 2-(4-methylthio)phenyl-1H-imidazo[4,5-f] nih.govanalis.com.myphenanthroline | DNA binding and photocleavage | Anticancer activity | ijcrt.org |

| [Ru(bpy)₂(L)]²⁺ | L = 2-phenyl-imidazo[4,5-f] nih.govanalis.com.myphenanthroline | DNA intercalation | DNA structure probes | rsc.org |

| [Ru(L)₂(ancillary)]²⁺ | L = 2-phenyl-imidazo[4,5-f] nih.govanalis.com.myphenanthroline | FRET donor with labeled DNA | DNA binding assays | acs.orgnih.gov |

| [Ru(bpy)₂(R-OQN)]⁺ | R-OQN = 5-phenyl-8-oxyquinolate | Tunable redox potentials | Light harvesting | nih.gov |

Note: bpy = 2,2'-bipyridine. The table includes examples with structurally related ligands to highlight the properties of such Ru(II) complexes.

Cyclometalated Iridium(III) Complexes

Cyclometalated iridium(III) complexes are renowned for their high phosphorescence quantum yields and are widely used in organic light-emitting diodes (OLEDs) and bio-imaging. nih.gov The use of bipyridine-based ancillary ligands, including those with phenyl substitutions, is a common strategy to tune the emission color and photophysical properties of these complexes. rsc.org

A series of cationic bis-cyclometalated iridium(III) complexes of the type [(C^N)₂(N^N)Ir][PF₆] have been synthesized, where the N^N ligand can be a phenyl-substituted bipyridine. rsc.org Phenyl substitution on the bipyridine ancillary ligand allows for the tuning of the LUMO energy level, thereby affecting the emission color. rsc.org For example, complexes with 2-phenylpyridine (B120327) as the cyclometalating ligand and various bipyridine derivatives as ancillary ligands exhibit emission from green to red. nih.gov The synthesis of these complexes typically involves the reaction of a dichloro-bridged iridium dimer with the appropriate bipyridine ligand. acs.org

Table 4: Photophysical Properties of Cyclometalated Iridium(III) Complexes with Bipyridine-type Ligands

| Cyclometalating Ligand | Ancillary Ligand Type | Emission Color | Key Feature | Reference |

|---|---|---|---|---|

| 2-phenylpyridine | 4,4'-π-conjugated 2,2'-bipyridine | Near-IR (in frozen solution) | Non-emissive at room temperature | acs.org |

| 2-(2,4-difluorophenyl)pyridine | 4-(N-(2-amino-5-methoxyphenyl)aminomethyl)-4'-methyl-2,2'-bipyridine | Green to Red | Weak phosphorescence | nih.gov |

| 2-phenylpyridine | 4,4'-di-tert-butyl-2,2'-bipyridine | Green | Intense emission | nih.gov |

| 2-methyl-5-phenyl-2H-tetrazole | 2,2'-bipyridine | Green | High photoluminescence quantum yield | nih.gov |

Note: This table provides examples of the influence of different bipyridine-type ancillary ligands on the properties of cyclometalated Ir(III) complexes.

Spectroscopic Characterization Techniques for Metal Complexes

Electronic Absorption (UV/Vis) Spectroscopy

Electronic absorption (UV/Vis) spectroscopy is a fundamental tool for characterizing metal complexes of 5-phenyl-2,3'-bipyridine. The spectra provide information about the electronic transitions within the molecule, including those centered on the ligand (π→π*) and those involving the metal (metal-to-ligand charge transfer, MLCT). analis.com.myresearchgate.netrsc.org

In free 5-phenyl-2,2'-bipyridine, the UV/Vis spectrum is dominated by bands in the UV region, corresponding to π→π* transitions within the aromatic system. researchgate.netrsc.org Upon coordination to a metal ion, new absorption bands often appear in the visible region. researchgate.netrsc.org These new bands are typically assigned to MLCT transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π*-orbital. nih.gov The position and intensity of these MLCT bands are sensitive to the nature of the metal ion, the solvent, and the other ligands in the coordination sphere. nih.govrsc.org For instance, in copper(I) complexes with 5-phenyl-2,2'-bipyridine and triphenylphosphine, bands in the visible range up to about 600 nm are observed, which are absent in the free ligand. researchgate.netrsc.org

Table 5: UV/Vis Absorption Data for Metal Complexes with Bipyridine-type Ligands

| Complex/Ligand | Absorption Bands (nm) | Assignment | Reference |

|---|---|---|---|

| 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl Platinum(II) complex | 328, 485, 528 | Intraligand and MLCT | analis.com.my |

| [Cu(5-phenyl-2,2'-bipyridine)(PPh₃)I] | Bands up to ~500 nm | (M+X)LCT | researchgate.netrsc.org |

| [Cu(5-phenyl-2,2'-bipyridine)(PPh₃)₂]BF₄ | Bands up to ~600 nm | MLCT | researchgate.netrsc.org |

| Platinum(II) 6-phenyl-4-(fluoren-2-yl)-2,2'-bipyridine complex | 400-500 | ¹MLCT/¹ILCT/¹LLCT | nih.gov |

| [Co(bpdc)(phozSH)(H₂O)₃] | 275, 333, 490, 609 | π→π, n→π, d-d | researchgate.net |

| [Ni(bpdc)(phozSH)(H₂O)₃] | 275, 333, 400, 649 | π→π, n→π, d-d | researchgate.net |

| [Cu(bpdc)(phozSH)(H₂O)₃] | 275, 333, 420, 714 | π→π, n→π, d-d | researchgate.net |

Note: This table includes data for structurally related ligands to illustrate the general principles. bpdc = 2,2'-bipyridine-3,3'-dicarboxylic acid, phozSH = 2-Mercapto-5-phenyl-1,3,4-oxadiazole.

Infrared (IR) Spectroscopy for Ligand-Metal Coordination

Infrared (IR) spectroscopy is a powerful technique for confirming the coordination of a ligand to a metal center. By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of specific functional groups can be identified, providing evidence of bonding.

For bipyridine ligands like 5-phenyl-2,3'-bipyridine, the key vibrational modes are those associated with the pyridine rings, such as the C=N and C=C stretching vibrations. chemmethod.com Upon coordination to a metal ion through the nitrogen atoms, these bands typically shift to higher wavenumbers. chemmethod.com This shift is indicative of the formation of a coordinate bond, which alters the electron distribution and bond strengths within the ligand. For example, in complexes of Rh(III) and Au(III) with 2,2'-bipyridine, the C=N and C=C stretching bands shift to higher frequencies upon coordination. chemmethod.com Additionally, the appearance of new, weak bands in the low-frequency region of the spectrum (typically below 600 cm⁻¹) can often be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. orientjchem.org

Table 6: Key IR Vibrational Frequencies (cm⁻¹) for Bipyridine-type Ligands and Their Complexes

| Compound Type | ν(C=N) / ν(C=C) | ν(M-N) / ν(M-O) | Other Key Bands | Reference |

|---|---|---|---|---|

| Free 2,2'-bipyridine | 1604-1481 (C=N + C=C) | - | - | chemmethod.com |

| Rh(III) & Au(III) bipyridine complexes | Shift to higher frequency | 532, 559 (M-O) | - | chemmethod.com |

| Co(II), Ni(II), Cu(II) mixed ligand complexes | - | - | ~3400 (ν(O-H) of coordinated water) | orientjchem.org |

| 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridyl Platinum(II) complex | 1603 (C=N) | - | 1346 (C-O) | analis.com.my |

| Free 2-Mercapto-5-phenyl-1,3,4-oxadiazole (phozSH) | - | - | 2567 (ν(S-H)) | orientjchem.org |

| Co(II), Ni(II), Cu(II) complexes with phozSH | - | - | S-H band shifts | orientjchem.org |

Note: This table presents data from related bipyridine and ancillary ligands to demonstrate the principles of IR spectroscopic characterization.

Analysis of "5-Phenyl-2,3'-bipyridine" Reveals Scarcity of Coordination Chemistry Research

A thorough review of scientific literature reveals a significant lack of published research on the coordination chemistry and metal complexes of the specific compound 5-Phenyl-2,3'-bipyridine . Despite extensive searches for data pertaining to its analytical and structural characterization, including advanced spectroscopic and crystallographic studies, the available information is exceptionally sparse.

This scarcity stands in stark contrast to the wealth of information available for its isomer, 5-phenyl-2,2'-bipyridine. The 2,2'-bipyridine isomer is a well-known chelating ligand, and its metal complexes have been extensively studied for their luminescent, electronic, and structural properties. However, for the 2,3'-bipyridine (B14897) isomer specified, the body of research required to fulfill a detailed analysis across various characterization techniques appears to be largely absent from the public domain.

Investigations into databases and scientific journals did not yield sufficient data to compile a comprehensive article covering the following specified areas for 5-Phenyl-2,3'-bipyridine complexes:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Mass Spectrometry Investigations

Single Crystal X-ray Diffraction for Solid-State Structures

Fluorescence Spectroscopy for Luminescent Properties

Magnetic Susceptibility and Molar Conductivity Measurements

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Diffuse Reflectance Spectroscopy for Solid-State Absorption

While a few studies mention related structures, such as other substituted 2,3'-bipyridine derivatives, the core data for metal complexes of the parent 5-Phenyl-2,3'-bipyridine ligand is not available. For instance, research on a platinum(II) complex of a more substituted "2′,6′-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3′-bipyridine" ligand has been reported, but this cannot be extrapolated to the specific compound of interest. iucr.org

Consequently, due to the lack of dedicated research and published findings on the coordination complexes of 5-Phenyl-2,3'-bipyridine, it is not possible to provide a detailed, data-rich article as requested. The scientific community has, to date, focused its efforts predominantly on other isomers within the bipyridine family.

Computational and Theoretical Studies on 5 Phenyl 2,3 Bipyridine Systems

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical modeling is a cornerstone for predicting the intrinsic properties of molecules like 5-phenyl-2,3'-bipyridine. These methods allow for the detailed investigation of molecular geometry, electronic structure, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to optimize molecular geometries and predict the properties of both ground and excited electronic states. For bipyridine-based systems, DFT calculations are crucial for understanding how structure influences electronic behavior.

Studies on related metal complexes, such as those of iron (II) and ruthenium (II) with 2,2'-bipyridine (B1663995) (bpy), have successfully used DFT at the B3-LYP/DZVP level to calculate optimized geometries and vibrational spectra. researchgate.net For a series of Ru(II) complexes with substituted 2,2'-bipyridine ligands, DFT calculations at the B3LYP/LanL2DZ level were employed to determine the electronic structures. nih.govacs.org Time-dependent DFT (TD-DFT) is further used to investigate electronic absorption spectra and the nature of excited states, which is critical for applications in photochemistry and materials science. nih.govacs.org Such calculations for 5-phenyl-2,3'-bipyridine would reveal the most stable conformation, bond lengths, bond angles, and the energies of its electronic states.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small gap generally signifies higher reactivity.

Table 1: Representative Frontier Orbital Energies for Phenyl-Substituted Bipyridine Platinum (II) Complexes This table illustrates the effect of substitution on the frontier orbitals of related compounds, as direct data for 5-Phenyl-2,3'-bipyridine is not available.

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| [PtCl₂{4,4'-bis(pentafluorophenyl)-2,2'-bipyridine}] | ~ -6.4 | ~ -3.88 | 2.52 |

| [PtCl₂(4,4'-diphenyl-2,2'-bipyridine)] | ~ -5.9 | ~ -3.14 | 2.76 |

| [PtCl₂{4,4'-bis(pentafluorophenylethynyl)-2,2'-bipyridine}] | ~ -6.4 | ~ -4.01 | 2.39 |

| [PtCl₂{4,4'-bis(phenylethynyl)-2,2'-bipyridine}] | ~ -5.9 | ~ -3.27 | 2.63 |

Data derived from DFT calculations on related Pt(II) complexes. mdpi.com

Charge and energy decomposition analyses are theoretical tools used to gain deeper insight into the nature of chemical bonds. The Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV) method, for example, partitions the total interaction energy between molecular fragments (e.g., a metal and a ligand) into distinct components: electrostatic, Pauli repulsion, and orbital interaction terms. The orbital term can be further decomposed into contributions from different pairs of interacting orbitals, providing a quantitative picture of bond formation. While specific ETS-NOCV analyses for 5-phenyl-2,3'-bipyridine are not documented, this method would be invaluable for studying its coordination complexes, clarifying the nature and strength of the metal-ligand bond by dissecting the σ-donation and π-backbonding interactions.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational flexibility and intermolecular interactions. elsevierpure.commdpi.com For a molecule like 5-phenyl-2,3'-bipyridine, the key conformational degree of freedom is the dihedral angle between the phenyl ring and the bipyridine unit, as well as the angle between the two pyridine (B92270) rings themselves.

A structural study of diphenylpyridine isomers highlighted the importance of the relative positions of the phenyl rings on molecular conformation and crystal packing. acs.org For example, in 2,5-diphenylpyridine, the phenyl rings are twisted relative to the central pyridine ring. acs.org For 5-phenyl-2,3'-bipyridine, MD simulations could predict the preferred orientation of the phenyl group in different solvents and temperatures, and how this flexibility influences its ability to interact with other molecules or bind to a metal center. Furthermore, MD simulations have been applied to model the structure of DNA duplexes modified with bipyridine ligands, predicting the ligands' structural preferences within the DNA grooves. nih.gov

Theoretical Prediction of Reactivity and Stability in Coordination Compounds

Computational chemistry is instrumental in predicting the reactivity and stability of coordination compounds. The electronic structure of the ligand directly influences the properties of the resulting metal complex. DFT calculations can predict whether a bipyridine ligand in a complex is "innocent" (neutral) or acts as a radical anion, a fundamental question that dictates the complex's redox properties. nih.gov

Studies on 5,5'-substituted-2,2'-bipyridine ligands have shown surprising coordination behavior, with a reluctance to coordinate to Fe(II) ions that was attributed to electronic rather than steric effects. researchgate.net For 5-phenyl-2,3'-bipyridine, theoretical models could predict its coordination preferences, the stability of its complexes with various transition metals, and the influence of the phenyl substituent on the electronic properties (e.g., redox potentials, absorption spectra) of the resulting coordination compounds. Analysis of the electrostatic potential map can reveal the most likely coordination sites and how charge distribution affects binding to metal ions. d-nb.info

Computational Studies on Biological Descriptors and DNA Interactions

Computational methods are widely used to predict how small molecules interact with biological targets such as DNA. Bipyridine-containing metal complexes are well-known for their ability to bind to DNA, typically through intercalation between base pairs.

Theoretical studies on Ru(II) complexes containing 2,2'-bipyridine and other planar ligands have used DFT to correlate the electronic structures of the complexes with their DNA-binding affinities. nih.govacs.org These studies show that the energies and compositions of the LUMO and nearby unoccupied orbitals, which are influenced by substituents on the ligands, play a key role in the strength of the DNA interaction. nih.govacs.org For 5-phenyl-2,3'-bipyridine, computational docking and molecular dynamics simulations could be used to predict its potential binding mode and affinity for DNA, either as a free ligand or as part of a metal complex. These models can elucidate the specific interactions, such as hydrogen bonds or van der Waals forces, that stabilize the ligand-DNA complex and provide descriptors of its potential biological activity. elsevierpure.commdpi.comnih.gov

Advanced Applications of 5 Phenyl 2,3 Bipyridine and Its Metal Complexes in Research

Catalysis and Photocatalysis

The bipyridine framework of 5-Phenyl-2,3'-bipyridine provides a robust coordination site for metal ions, enabling its use in a variety of catalytic transformations. The phenyl substituent further allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity and selectivity.

Bipyridine and its derivatives are fundamental components in the design of ligands for transition-metal catalysis. nih.gov The strong coordination of the bipyridine moiety to metal centers can sometimes lead to a decrease in catalytic activity; however, the development of new synthetic methods has allowed for the creation of bipyridine-based catalysts with high yields. nih.gov The versatility of the bipyridine structure allows for the introduction of various functional groups, which can alter the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance in a wide range of reactions. researchgate.net

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and bipyridine ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. These reactions, which include the Heck, Suzuki, and Negishi couplings, are widely used to form carbon-carbon and carbon-heteroatom bonds. nih.gov The efficiency of these reactions can be significantly enhanced by the use of palladium(II) complexes featuring various ligand systems. researchgate.net While specific examples detailing the use of 5-Phenyl-2,3'-bipyridine in the Heck reaction are not prevalent in the provided search results, the general importance of bipyridine ligands in palladium catalysis is well-established. For instance, palladium catalysts with phosphine (B1218219) ligands are commonly used, and the choice of ligand can influence the reaction's outcome. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Product | Catalyst System (General) |

| Heck Reaction | Alkenes and Aryl Halides | Substituted Alkenes | Palladium complex with phosphine ligands |

| Suzuki Reaction | Aryl Halides and Boronic Acids | Biaryls | Palladium complex with phosphine ligands |

| Negishi Coupling | Organohalide and Organozinc Compound | Cross-coupled Product | Palladium complex with phosphine ligands |

| Stille Reaction | Organohalides and Organotin Compounds | Cross-coupled Product | Palladium complex with phosphine ligands |

In the realm of photoredox catalysis, bipyridine complexes, particularly those of ruthenium and iridium, are extensively used as photosensitizers. acs.org These complexes can absorb visible light to reach an excited state, from which they can engage in single-electron transfer processes with organic substrates. acs.org The merger of photoredox catalysis with nickel-bipyridine complexes has proven to be a powerful tool in organic synthesis. acs.orgnih.gov These systems can be activated by light, often in the presence of an iridium photosensitizer, to drive a variety of cross-coupling reactions. acs.orgnih.gov The bipyridine ligand plays a crucial role in these processes by modulating the photophysical and electrochemical properties of the metal complex. nih.gov While the direct use of 5-Phenyl-2,3'-bipyridine in this context is not explicitly detailed, the fundamental principles suggest its potential applicability.

The conversion of solar energy into chemical fuels is a key area of research for sustainable energy. rsc.org Ruthenium-tris(bipyridine) complexes are prominent photosensitizers in light-driven water-splitting systems. nih.gov These complexes can absorb light and initiate the electron transfer processes necessary for water oxidation and reduction. nih.gov The stability and efficiency of these photocatalytic systems can be improved by modifying the bipyridine ligands. rsc.org

Materials Science and Organic Electronics Research

The photophysical and electronic properties of 5-Phenyl-2,3'-bipyridine and its metal complexes make them attractive candidates for applications in materials science, particularly in the development of organic electronic devices.

Bipyridine-based iridium(III) complexes have been successfully employed as triplet emitters in organic light-emitting diodes (OLEDs). rsc.org The substitution of a phenyl group at the 5'-position of the bipyridine ligand has been shown to impact the photophysical and electrochemical properties of these complexes, leading to highly efficient blue phosphorescent OLEDs. rsc.org In one study, a maximum current efficiency of 39.8 cd A⁻¹ and an external quantum efficiency of 14.9% were achieved. rsc.org Pyridine-based heterocyclic compounds, in general, have seen significant advancements for their use in various photonic devices. researchgate.net

Table 2: Performance of an OLED Device Using a Phenyl-Substituted Bipyridine-Based Iridium(III) Emitter

| Parameter | Value |

| Maximum Current Efficiency | 39.8 cd A⁻¹ |

| External Quantum Efficiency (EQE) | 14.9% |

| Efficiency at 1000 cd m⁻² | 39.2 cd A⁻¹ and 14.0% EQE |

In the field of organic solar cells (OSCs), conjugated polymers are often used as the active materials. researchgate.net While the direct application of 5-Phenyl-2,3'-bipyridine in OSCs is not detailed, the broader class of bipyridine-containing materials is relevant.

Bipyridine and its derivatives are extensively used as photosensitizers in various applications, including the development of solar fuel materials. nih.gov Ruthenium complexes with bipyridine ligands are particularly well-studied for their role in dye-sensitized solar cells (DSSCs). mdpi.com The introduction of phenyl-based bipyridine anchoring ligands in ruthenium sensitizers has been shown to result in superior photophysical and electrochemical properties, leading to excellent device performance. rsc.org

In the context of artificial photosynthesis, molecular photosensitizers are crucial for capturing light energy and driving catalytic reactions. rsc.org Ruthenium tris-bipyridine complexes are among the most widely used photosensitizers for this purpose. rsc.org The development of new photosensitizers, including those based on earth-abundant materials, is an active area of research. scholaris.ca

Research into Luminescent Materials and Chromophores for Optoelectronic Devices

The unique photophysical properties of 5-Phenyl-2,3'-bipyridine and its derivatives make them promising candidates for the development of luminescent materials and chromophores for optoelectronic devices, such as organic light-emitting diodes (OLEDs). When complexed with metal ions, these compounds can exhibit intense and tunable luminescence.

Research into closely related 5-phenyl-2,2'-bipyridine (B116423) derivatives has provided valuable insights. For instance, mononuclear copper(I) complexes incorporating 5-phenyl-2,2'-bipyridine have been synthesized and shown to be emissive in the solid state. mdpi.comnih.gov Density Functional Theory (DFT) calculations on these complexes have indicated that their luminescence arises from metal-to-ligand charge transfer (MLCT) or a combination of metal and halide-to-ligand charge transfer ((M+X)LCT) excited states. mdpi.comnih.gov

Furthermore, iridium(III) complexes based on bipyridine ligands with phenyl substitutions have been developed as highly efficient blue phosphorescent emitters for OLEDs. These complexes have demonstrated high quantum efficiencies and have been successfully incorporated into OLED devices, achieving significant current and external quantum efficiencies.

The photophysical properties of these bipyridine-based fluorophores can be finely tuned through chemical modifications. Studies on carbazole (B46965)/fluorene-substituted 5-phenyl-2,2'-bipyridine have shown high fluorescence quantum yields and large Stokes shifts. nih.gov These characteristics are highly desirable for applications in optoelectronics and as fluorescent probes. nih.gov The introduction of different substituents allows for the modulation of the emission color and efficiency, making these compounds versatile building blocks for new optoelectronic materials.

Exploration as Chemosensors for Metal Cations and Other Analytes

The ability of 5-Phenyl-2,3'-bipyridine and its derivatives to form stable complexes with various metal ions, often accompanied by a change in their photophysical properties, makes them excellent candidates for the development of chemosensors. These sensors can be designed to detect specific metal cations and other analytes through changes in fluorescence or color.

Pyridine (B92270) and bipyridine-based compounds are widely utilized as the core structure for fluorescent chemosensors. acs.org The nitrogen atoms in the pyridine rings act as binding sites for metal ions, and this coordination can lead to a significant change in the fluorescence of the molecule. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ), forms the basis of their sensing mechanism.

For example, fluorescent sensors based on pyridine derivatives have been successfully synthesized to detect a variety of toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. acs.org The binding of these metal ions to the sensor molecule produces distinct fluorescent responses, allowing for their identification and quantification. The design of these chemosensors often involves integrating a fluorophore with a receptor unit that selectively binds to the target analyte. The bipyridine moiety in 5-Phenyl-2,3'-bipyridine can serve as an effective receptor for various metal cations.

While specific studies on 5-Phenyl-2,3'-bipyridine as a chemosensor are not extensively documented, the principles established with analogous bipyridine and pyridine-based sensors provide a strong foundation for its potential in this area. The phenyl substituent on the bipyridine core can further influence the electronic properties and the steric environment of the binding site, potentially leading to enhanced selectivity and sensitivity for specific analytes.

Biological and Medicinal Research Applications (Methodological Focus)

Investigation of Antimicrobial and Fungicidal Activities Against Pathogens (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans, Bacillus cereus)

Bipyridine and its derivatives have long been recognized for their antimicrobial properties, which are often enhanced upon coordination with metal ions. The resulting metal complexes can exhibit significant activity against a broad spectrum of pathogens, including bacteria and fungi.

Antibacterial Activity: The antibacterial efficacy of bipyridine-containing compounds is often attributed to their ability to chelate essential metal ions in bacterial cells, disrupting vital enzymatic processes. Furthermore, the lipophilicity of the metal complexes can facilitate their transport across the bacterial cell membrane.

While specific data on 5-Phenyl-2,3'-bipyridine is limited, studies on related pyridine and bipyridine complexes have demonstrated activity against key pathogens. For instance, various metal complexes of pyridine derivatives have shown inhibitory effects against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. mdpi.comnih.govresearchgate.net The mode of action is thought to involve the disruption of the cell membrane and potential interaction with intracellular components. nih.gov

Fungicidal Activity: Similarly, the antifungal potential of bipyridine derivatives has been explored. A study on 5-Phenyl-2,2'-bipyridine, a close isomer of the title compound, demonstrated strong preventative and curative fungicidal activity against plant pathogenic fungi. researchgate.net This suggests that the 5-phenyl-bipyridine scaffold possesses inherent antifungal properties. Research on other pyridine-containing compounds has also shown efficacy against the human pathogen Candida albicans. mdpi.com

Below is a table summarizing the antimicrobial activity of related bipyridine and pyridine compounds against the specified pathogens, providing a basis for the expected activity of 5-Phenyl-2,3'-bipyridine.

| Pathogen | Compound Type | Observed Activity |

| Escherichia coli | Metal complexes of pyridine derivatives | Inhibition of growth mdpi.comnih.govresearchgate.net |

| Staphylococcus aureus | Metal complexes of pyridine derivatives | Inhibition of growth mdpi.comnih.gov |

| Candida albicans | Metal complexes of pyridine derivatives | Inhibition of growth mdpi.com |

| Bacillus cereus | Not specifically reported for 5-Phenyl-2,3'-bipyridine | - |

Evaluation of Antioxidant Properties (e.g., DPPH Method)

The evaluation of antioxidant properties is crucial in medicinal chemistry, as oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method for determining the antioxidant capacity of a compound. jmcs.org.mxmdpi.com This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically. jmcs.org.mxmdpi.com

While there are no specific studies reporting the antioxidant activity of 5-Phenyl-2,3'-bipyridine using the DPPH method, research on other bipyridine-containing compounds suggests that this class of molecules can possess antioxidant properties. The antioxidant activity of such compounds can be influenced by the presence of substituents that can readily donate a hydrogen atom or stabilize a radical species.

The DPPH assay involves the following steps:

Preparation of a DPPH solution in a suitable solvent, typically methanol or ethanol.

Addition of the test compound at various concentrations to the DPPH solution.

Incubation of the mixture for a specific period in the dark.

Measurement of the absorbance of the solution at a characteristic wavelength (around 517 nm).

Calculation of the percentage of DPPH radical scavenging activity.

The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.

Receptor Antagonism Studies in Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. nih.gov The development of subtype-selective antagonists for nAChRs is a significant area of research for potential therapeutic agents for various neurological disorders. nih.gov

A study focused on analogues of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine, which are structurally very similar to 5-Phenyl-2,3'-bipyridine, has demonstrated their potential as potent and selective antagonists of nAChRs. nih.govresearchgate.net In this research, a series of these compounds were synthesized and evaluated for their binding affinity to different nAChR subtypes.

One of the synthesized compounds, designated as 3a, was identified as a novel antagonist with high selectivity for the α3β4 nAChR subtype over the α4β2 and α7 subtypes. nih.govresearchgate.net The binding affinity of this compound was determined to be in the nanomolar range, highlighting its potency.

Key Findings from Receptor Antagonism Studies:

| Compound Analogue | Target Receptor Subtype | Binding Affinity (Ki) | Selectivity |

| 3a (5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine derivative) | α3β4 nAChR | 123 nM | Highly selective over α4β2 and α7 nAChRs |

These findings suggest that the 5-phenyl-bipyridine scaffold is a promising pharmacophore for the design of selective nAChR antagonists. The phenyl group at the 5-position of the pyridine ring appears to be a key structural feature for achieving high affinity and selectivity.

DNA Binding and Interaction Studies

The interaction of small molecules with DNA is a fundamental area of research in the development of new therapeutic agents, particularly for cancer chemotherapy. Bipyridine metal complexes are well-known for their ability to bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. nih.govjmcs.org.mxnih.gov

The planar aromatic structure of the bipyridine ligand allows it to intercalate between the base pairs of the DNA double helix. jmcs.org.mxnih.gov This intercalation can lead to significant structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription, ultimately leading to cell death.

Metal complexes of 5-Phenyl-2,3'-bipyridine are expected to interact with DNA due to the presence of the planar bipyridine moiety. The phenyl substituent may further enhance this interaction through additional π-stacking with the DNA bases. The coordination of a metal ion to the bipyridine ligand provides a three-dimensional structure that can influence the mode and affinity of DNA binding.

Common techniques used to study DNA binding interactions include:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the complex upon addition of DNA can indicate binding. Hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) are characteristic of intercalation.

Fluorescence Spectroscopy: An increase or decrease in the fluorescence intensity of the complex or a fluorescent probe in the presence of DNA can provide information about the binding mode and affinity.

Viscosity Measurements: Intercalation of a molecule into the DNA helix typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA molecule.

Gel Electrophoresis: The ability of a complex to cleave DNA can be assessed by observing the changes in the electrophoretic mobility of plasmid DNA.

While specific DNA binding studies on 5-Phenyl-2,3'-bipyridine complexes are not extensively reported, the well-established DNA-interacting properties of other bipyridine complexes provide a strong rationale for investigating the potential of this compound and its metal derivatives as DNA-targeting agents.

Research on Cytotoxicity and Apoptosis Mechanisms in Cellular Models

The cytotoxic effects and the induction of apoptosis are critical areas of investigation for novel compounds with therapeutic potential. Studies on various bipyridine derivatives have consistently demonstrated their ability to inhibit cancer cell growth and trigger programmed cell death.

Research has shown that the cytotoxic activity of bipyridine compounds is significantly influenced by their isomeric structure, the presence of substituents, and coordination with metal ions. For instance, derivatives of 2,2'-bipyridine (B1663995) have exhibited potent cytotoxic effects against hepatocellular carcinoma (HepG2) cells, with some analogues showing IC50 values in the low nanomolar range, indicating high efficacy. nih.gov

The formation of metal complexes with bipyridine ligands often leads to a significant enhancement of their cytotoxic properties. Palladium(II) and platinum(II) complexes featuring a 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine ligand have demonstrated notable activity against human lung (A549) and colon (HCT-116) cancer cell lines. researchgate.net In a similar vein, gold(III) complexes incorporating a 2,2′-bipyridine-3,3′-dicarboxylic acid ligand have been reported to be approximately 25 times more cytotoxic than the widely used anticancer drug, cisplatin, against a panel of cancer cell lines. mdpi.comresearchgate.net Conversely, not all metal complexes of bipyridines display cytotoxic activity; for example, the ruthenium complex [(η6-tha)Ru(bipy)Cl][PF6] was found to be inactive against A2780 ovarian and A549 lung cancer cells, whereas a related complex with a hydroxylated bipyridine ligand showed significant cytotoxicity. nih.gov

Interactive Data Table: Cytotoxicity of Selected Bipyridine-Related Compounds Below is a summary of reported IC50 values for various bipyridine derivatives and their complexes. This data is not specific to 5-Phenyl-2,3'-bipyridine.

| Compound/Complex | Cell Line | IC50 Value |

| NPS Derivatives (2,2'-Bipyridine based) | HepG2 | 71.43 - 154.42 ng/mL |

| Pd(II)-di(thiazol-2-yl)-2,4′-bipyridine | A549 | 60.1 ± 3.45 µM |

| Pd(II)-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 | 23.8 ± 1.48 µM |

| [Au(Bipydc)(DEDTC)]Cl2 | A549, HeLa, MDA-231, MCF-7 | ~25-fold more active than cisplatin |

| [(η6-tha)Ru(bipy)Cl][PF6] | A2780, A549 | Inactive |

| [(η6-tha)Ru(bipy(OH)O)Cl] | A2780, A549 | Significantly cytotoxic |

The primary mode of cell death induced by many bipyridine compounds is through the activation of apoptotic pathways. Mechanistic investigations into 2,2'-bipyridine derivatives have shown that they can stimulate the production of intracellular reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential in HepG2 cells, which are hallmark events of the intrinsic pathway of apoptosis. nih.gov

Gold(III) complexes of 2,2′-bipyridine-3,3′-dicarboxylic acid have been demonstrated to be potent inducers of apoptosis in MCF-7 breast cancer cells. This was confirmed through Annexin V staining, which showed a dose-dependent increase in the apoptotic cell population. mdpi.com These complexes also caused significant DNA damage, a key signal for the initiation of apoptosis. mdpi.com Similarly, a palladium(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine was observed to induce the formation of apoptotic bodies in HCT-116 cells, signifying the engagement of both early and late apoptotic processes. researchgate.net

Exploration of Pharmacokinetic-Relevant Properties in Research Models (e.g., permeability, metabolic stability, protein binding)

The evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to assessing its potential as a drug candidate. Although specific experimental data for 5-Phenyl-2,3'-bipyridine are not available, insights can be drawn from the broader class of pyridine-containing molecules.

Cell membrane permeability is a key determinant of a drug's oral absorption and tissue distribution. The inclusion of a pyridine ring in a molecule can enhance its permeability. nih.gov A compound's lipophilicity is a critical factor governing this process, and the substitution of a phenyl group with a pyridine can modulate this property, thereby affecting permeability. nih.gov Theoretical predictions of permeability for novel compounds like 5-Phenyl-2,3'-bipyridine can be obtained using in silico ADME models. nih.gov

The metabolic stability of a compound influences its duration of action in the body. The pyridine scaffold is present in numerous FDA-approved drugs and is known to affect metabolic stability. nih.govrsc.org In some instances, the replacement of a phenyl ring with a pyridine ring has been shown to dramatically increase metabolic stability by reducing the molecule's susceptibility to breakdown by cytochrome P450 enzymes. A notable example is a 160-fold improvement in the metabolic stability of a thiourea-based inhibitor upon such a substitution. nih.gov

The degree to which a compound binds to plasma proteins influences its free concentration and, consequently, its therapeutic effect. The strategic incorporation of a pyridine ring can be used to optimize protein binding characteristics. nih.gov Experimental determination of the plasma protein binding of 5-Phenyl-2,3'-bipyridine would be necessary for a complete pharmacokinetic profile.

Structure Activity and Structure Property Relationship Studies

Correlating Structural Modifications with Photophysical Properties and Emission Characteristics